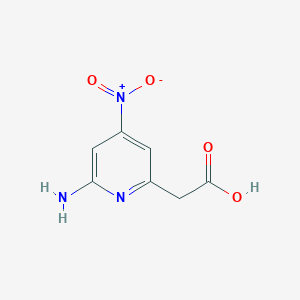

(6-Amino-4-nitropyridin-2-YL)acetic acid

Description

(6-Amino-4-nitropyridin-2-YL)acetic acid is a pyridine derivative featuring an amino group at position 6, a nitro group at position 4, and an acetic acid moiety at position 2 (Figure 1). This compound combines the aromatic heterocyclic structure of pyridine with functional groups that confer unique physicochemical and biological properties. The acetic acid side chain enhances solubility in polar solvents and may facilitate interactions with enzymes or transporters in biological systems.

Potential applications include pharmaceutical intermediates, enzyme inhibitors, or metabolic probes, given the structural similarities to compounds involved in bacterial acetic acid metabolism .

Propriétés

Formule moléculaire |

C7H7N3O4 |

|---|---|

Poids moléculaire |

197.15 g/mol |

Nom IUPAC |

2-(6-amino-4-nitropyridin-2-yl)acetic acid |

InChI |

InChI=1S/C7H7N3O4/c8-6-3-5(10(13)14)1-4(9-6)2-7(11)12/h1,3H,2H2,(H2,8,9)(H,11,12) |

Clé InChI |

CRNJFYWQZQYHMB-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(N=C1CC(=O)O)N)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-4-nitropyridin-2-YL)acetic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of 2-chloropyridine to form 2-chloro-4-nitropyridine, followed by substitution reactions to introduce the amino group and the acetic acid moiety. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of (6-Amino-4-nitropyridin-2-YL)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

(6-Amino-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields (6-Amino-4-aminopyridin-2-YL)acetic acid, while substitution reactions can introduce various functional groups at the amino position .

Applications De Recherche Scientifique

(6-Amino-4-nitropyridin-2-YL)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the development of advanced materials, such as polymers and catalysts

Mécanisme D'action

The mechanism of action of (6-Amino-4-nitropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of pyridine derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridine-Acetic Acid Derivatives

Key Observations :

- Halogen substituents (e.g., -Cl, -F) : Improve lipophilicity and antimicrobial potency but may reduce solubility .

- Ester vs. carboxylic acid : Esters (e.g., methyl esters) exhibit better cell permeability but require hydrolysis for activity, making them suitable as prodrugs .

Role in Bacterial Metabolism

Pyridine-acetic acid derivatives are structurally analogous to intermediates in bacterial acetic acid biosynthesis. For example:

- PQQ-ADH (Pyrroloquinoline quinone-dependent alcohol dehydrogenase): Overexpression of this enzyme in engineered Acetobacter strains enhances ethanol-to-acetic acid conversion .

- Aconitase : Downregulation of this tricarboxylic acid (TCA) cycle enzyme in acid-stressed bacteria correlates with reduced growth but increased acid tolerance . Nitro-substituted pyridines may disrupt TCA flux by binding to iron-sulfur clusters in aconitase .

Stress Response Modulation

Proteomic studies reveal that acetic acid derivatives influence stress-response proteins:

- Heat shock proteins (HSPs) and EF-Tu: Upregulated in engineered bacterial strains under acid stress, improving protein folding and translational fidelity . The amino group in (6-Amino-4-nitropyridin-2-YL)acetic acid may stabilize interactions with these chaperones.

- Oxidoreductases: Downregulation of NAD(P)H-dependent enzymes in acid-producing strains suggests redox imbalance . Nitro groups could exacerbate oxidative stress by generating reactive nitrogen species (RNS), whereas amino groups might act as antioxidants.

Environmental and Industrial Relevance

- Acetic Acid vs. Formic Acid Derivatives: Unlike formic acid, which is primarily a metabolic byproduct, acetic acid derivatives like (6-Amino-4-nitropyridin-2-YL)acetic acid are more stable and versatile in industrial applications (e.g., polymer synthesis, pH regulation) .

- Toxicity and Biodegradability: Nitro groups may increase environmental persistence and toxicity compared to hydroxyl or amino analogs, necessitating careful waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.